

Spectroscopic and Structural Elucidation of (4-octylphenyl)boronic Acid: A Technical Overview

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Compound of Interest		
Compound Name:	(4-octylphenyl)boronic Acid	
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This guide provides a detailed analysis of the spectroscopic data for **(4-octylphenyl)boronic acid**, a compound of significant interest in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions. Its utility in the formation of carbon-carbon bonds makes it a valuable building block in the development of pharmaceuticals, agrochemicals, and advanced materials. [1] The inclusion of an octyl chain enhances its solubility in organic solvents, which is advantageous for various reaction conditions.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular and Physical Properties

(4-octylphenyl)boronic acid has the chemical formula $C_{14}H_{23}BO_2$ and a molecular weight of 234.14 g/mol .[1][2]

Property	Value	Reference
IUPAC Name	(4-octylphenyl)boronic acid	[2]
CAS Number	133997-05-4	[2]
Molecular Formula	C14H23BO2	[1]
Molecular Weight	234.14 g/mol	[1][2]
Exact Mass	234.1791101 Da	[2]



Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For arylboronic acids, it's important to note that they can form cyclic trimeric anhydrides (boroxines), which can lead to complex or broad signals in NMR spectra.[3] [4] The data presented here are typical expected values for the monomeric form in a suitable deuterated solvent.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **(4-octylphenyl)boronic acid** is characterized by signals in both the aromatic and aliphatic regions.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.0-7.8	d	2H	Ar-H (ortho to - B(OH) ₂)
~7.3-7.1	d	2H	Ar-H (meta to - B(OH) ₂)
~4.8 (broad s)	S	2H	B(OH) ₂
~2.6	t	2H	Ar-CH ₂ -
~1.6	m	2H	Ar-CH2-CH2-
~1.3	m	10H	-(CH2)5-
~0.9	t	3H	-СНз

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atom attached to the boron is expected to be significantly deshielded.



Chemical Shift (δ, ppm)	Assignment
~140	Ar-C (para to -B(OH) ₂)
~135	Ar-CH (ortho to -B(OH) ₂)
~128	Ar-CH (meta to -B(OH) ₂)
~130 (broad)	C-B(OH) ₂
~36	Ar-CH ₂ -
~32	Ar-CH ₂ -CH ₂ -
~31	-(CH ₂) ₅ -
~29	-(CH ₂) ₅ -
~23	-CH ₂ -CH ₃
~14	-CH₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **(4-octylphenyl)boronic acid** is expected to show characteristic absorptions for the O-H, C-H, and B-O bonds.

Wavenumber (cm⁻¹)	Intensity	Assignment
~3600-3200	Strong, Broad	O-H stretch (B(OH) ₂)
~3100-3000	Medium	Aromatic C-H stretch
~2950-2850	Strong	Aliphatic C-H stretch
~1600-1450	Medium-Strong	Aromatic C=C stretch
~1400-1300	Strong	B-O stretch
~1100-1000	Medium	C-B stretch
~900-650	Medium-Strong	Aromatic C-H bend (out-of- plane)



Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and elemental composition. Boronic acids can be challenging to analyze by MS due to their tendency to dehydrate or form boroxines.[3] Electrospray ionization (ESI) is a common technique for their analysis.[5]

m/z	lon Type
234.18	[M] ⁺ (for C ₁₄ H ₂₃ ¹¹ BO ₂)
233.17	[M] ⁺ (for C ₁₄ H ₂₃ ¹⁰ BO ₂)
217.18	[M-OH]+
216.17	[M-H ₂ O] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **(4-octylphenyl)boronic acid**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of (4-octylphenyl)boronic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent can influence the chemical shifts and the equilibrium between the boronic acid and its boroxine form.
- Instrument: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz) is used.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.



- The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
 - A longer relaxation delay may be necessary for quaternary carbons.

IR Spectroscopy

- Sample Preparation:
 - Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
 - The final spectrum is presented as the ratio of the sample spectrum to the background spectrum. A typical spectrum is the average of 16-32 scans at a resolution of 4 cm⁻¹.[6]

Mass Spectrometry

• Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 μg/mL to 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.[5][7]

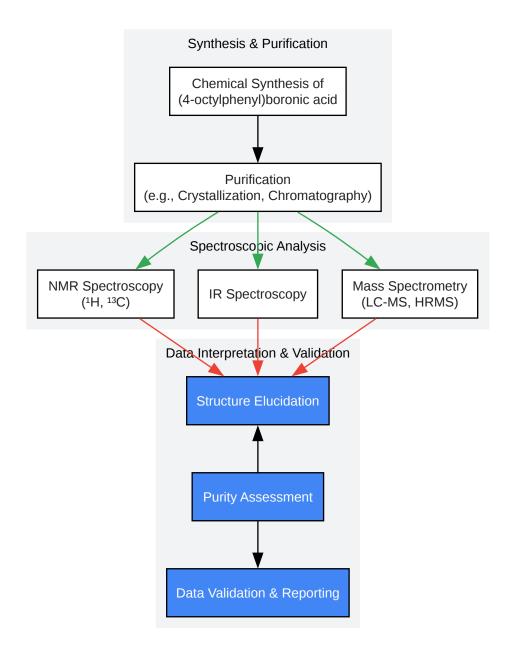


- Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with a liquid chromatography system (LC-MS).
- Acquisition:
 - The sample solution is infused directly into the ESI source or injected into the LC system.
 - The mass spectrometer is operated in positive or negative ion mode to detect the molecular ion and its adducts or fragments.
 - For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF)
 analyzer can be used to determine the exact mass and confirm the elemental composition.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound like **(4-octylphenyl)boronic acid**.





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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **(4-octylphenyl)boronic acid**.

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